N'-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide
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Overview
Description
N’-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide is an organic compound with the molecular formula C11H11ClN4OS. It is characterized by the presence of a cyano group, a chlorophenyl group, and a sulfanyl group, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide typically involves the reaction of 4-chlorobenzenethiol with ethylidenehydrazinecarboxamide in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N’-{1-amino-2-[(4-bromophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide
- N’-{1-amino-2-[(4-fluorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide
- N’-{1-amino-2-[(4-methylphenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide
Uniqueness
N’-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different substituents on the phenyl ring .
Properties
IUPAC Name |
N-[[1-amino-2-(4-chlorophenyl)sulfanylethylidene]amino]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c12-8-1-3-9(4-2-8)18-7-10(14)15-16-11(17)5-6-13/h1-4H,5,7H2,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJGJANLVCPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=NNC(=O)CC#N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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